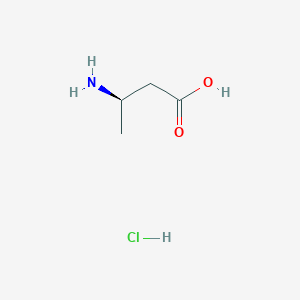

(R)-3-Aminobutanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58610-42-7 |

Source

|

| Record name | 58610-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Aminobutanoic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Drug Design

In pharmaceutical development, the specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological effects. Therefore, the use of enantiomerically pure compounds is a cornerstone of modern drug design to enhance efficacy and minimize adverse effects. (R)-3-Aminobutanoic acid, a non-proteinogenic β-amino acid, exemplifies such a critical chiral building block.[1] Its hydrochloride salt form is favored for its improved stability and handling characteristics, making it an indispensable reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (R)-3-Aminobutanoic acid hydrochloride is fundamental for its effective application in synthetic chemistry and formulation development.

| Property | Value |

| Molecular Formula | C4H10ClNO2[1][2] |

| Molecular Weight | 139.58 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in water and polar organic solvents[1] |

| Storage Stability | Stable under an inert atmosphere at room temperature[1] |

| CAS Number | 58610-42-7[1][2] |

Structural Integrity and Spectroscopic Profile

The precise molecular structure and purity of this compound are unequivocally confirmed through a suite of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural verification and purity assessment. The spectra provide unambiguous evidence of the connectivity and stereochemical integrity of the molecule.

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the key functional groups: the amine hydrochloride, the carboxylic acid, and the alkyl backbone, confirming the compound's identity.

-

Mass Spectrometry (MS): This technique is employed to determine the accurate molecular weight and fragmentation pattern, further corroborating the structure of this compound.

Synthesis and Enantiomeric Purity

The synthesis of (R)-3-Aminobutanoic acid with high enantiomeric purity is a testament to the advancements in asymmetric synthesis.

Stereoselective Synthetic Strategies

Achieving the desired (R)-configuration necessitates stereoselective synthetic methods.[1] These approaches are designed to control the formation of the chiral center, ensuring high enantiomeric excess.

Sources

An In-depth Technical Guide to the Structure Elucidation of (R)-3-Aminobutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminobutanoic acid, a β-amino acid, and its hydrochloride salt are fundamental building blocks in modern drug development.[1][2] Unlike α-amino acids, the amino group is attached to the beta carbon, a structural motif that imparts unique conformational properties to molecules incorporating it.[1][3] The hydrochloride salt form enhances stability and solubility, making it more amenable to pharmaceutical processing.[1] Given the chiral nature of the molecule, rigorous structural confirmation and stereochemical assignment are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-technique approach for unambiguous structure elucidation.

Logical Workflow for Structure Elucidation

A logical and efficient workflow is essential for the comprehensive characterization of (R)-3-Aminobutanoic acid hydrochloride. The process begins with fundamental techniques that confirm the presence of key functional groups and molecular weight, and then progresses to more sophisticated methods to determine the precise connectivity and stereochemistry.

Caption: A typical workflow for the comprehensive structure elucidation of a chiral molecule.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. For this compound, with a molecular formula of C4H10ClNO2, the expected molecular weight is approximately 139.58 g/mol .[1][4] Electrospray ionization (ESI) is a suitable soft ionization technique that will likely show the protonated molecule [M+H]+ corresponding to the free amino acid at m/z 104.07, and potentially the intact salt.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Operate in positive electrospray ionization mode.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Look for the [M+H]+ ion of the free acid (C4H9NO2) at the calculated exact mass. The presence of isotopic patterns for chlorine can also be diagnostic if the intact salt is observed.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides crucial information about the functional groups present in the molecule.[5] For this compound, we expect to see characteristic absorption bands for the carboxylic acid, the amine hydrochloride, and the aliphatic C-H bonds. The protonated amine (R-NH3+) will have a distinct stretching and bending profile compared to a free amine.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong, broad absorption due to hydrogen bonding. |

| N-H stretch (Amine Hydrochloride) | 3200-2800 (broad) | Overlaps with O-H stretch. |

| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong, sharp absorption. |

| N-H bend (Amine Hydrochloride) | 1600-1500 | Medium to strong absorption. |

| C-H stretch (Aliphatic) | 3000-2850 | Medium to strong absorptions. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal.

-

Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Part 2: Definitive Structural and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will provide an unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy The proton NMR spectrum will show distinct signals for the methyl, methylene, and methine protons. The chemical shifts and coupling patterns are key to assigning the structure.

¹³C NMR Spectroscopy The carbon NMR spectrum will confirm the presence of the four unique carbon atoms: the methyl group, the methylene group, the methine group, and the carbonyl carbon of the carboxylic acid.

Expected NMR Data (in D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~1.2 | Doublet | ~18-20 |

| C2 (CH₂) | ~2.5 | Multiplet | ~38-40 |

| C3 (CH) | ~3.5 | Multiplet | ~48-50 |

| C4 (C=O) | - | - | ~175-178 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

-

Data Analysis: Integrate the ¹H signals, determine coupling constants, and use the 2D spectra to build the molecular framework.

Caption: COSY correlations expected for (R)-3-Aminobutanoic acid.

Single-Crystal X-ray Crystallography

Trustworthiness: For an unambiguous determination of the three-dimensional structure and, most importantly, the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[6][7] This technique provides the precise spatial arrangement of atoms in the crystal lattice.[7]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable quality. This can be achieved by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/ether).[1]

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Absolute Stereochemistry Determination: The absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the (R) configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Authoritative Grounding: While X-ray crystallography provides the absolute structure of a single crystal, chiral HPLC is essential to confirm the enantiomeric purity of the bulk sample.

Expertise & Experience: The choice of a chiral stationary phase (CSP) is critical. For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. Derivatization of the amino acid can also enhance separation and detection.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose an appropriate chiral column (e.g., Chiralpak series).

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic additive.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector.

-

Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the (R) and (S) enantiomers.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By systematically employing mass spectrometry, IR spectroscopy, a suite of NMR experiments, and finally confirming the absolute stereochemistry and enantiomeric purity with X-ray crystallography and chiral HPLC, researchers and drug developers can have the utmost confidence in the identity and quality of this critical pharmaceutical intermediate. This rigorous, self-validating workflow ensures the scientific integrity required for regulatory submission and the development of safe and effective medicines.

References

- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]

-

PubChem. This compound | C4H10ClNO2 | CID 22982782. Available at: [Link]

-

PubChem. (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670. Available at: [Link]

-

ResearchGate. Molecular structure of 3-Aminobutanoic acid with numbering. Available at: [Link]

-

MDPI. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Available at: [Link]

-

PubChem. 3-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 22185303. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-Aminobutanoic acid (HMDB0031654). Available at: [Link]

-

FooDB. (2010). Showing Compound 3-Aminobutanoic acid (FDB008314). Available at: [Link]

-

PubChem. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

PubMed Central (PMC). x Ray crystallography. Available at: [Link]

Sources

- 1. This compound (58610-42-7) for sale [vulcanchem.com]

- 2. (R)-3-Aminobutanoic acid | 3775-73-3 | FA139847 [biosynth.com]

- 3. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]

- 4. This compound | C4H10ClNO2 | CID 22982782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Aminobutanoic acid hydrochloride (CAS 58610-42-7): Properties, Synthesis, and Applications in Drug Discovery

Abstract

(R)-3-Aminobutanoic acid hydrochloride (CAS 58610-42-7) is a chiral β-amino acid derivative of significant interest to the pharmaceutical and chemical research sectors. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, positions it as a valuable molecule for neuroscience research. Furthermore, its chiral nature makes it a critical building block for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, validated analytical methodologies, common synthetic routes, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature, exhibiting good solubility in water and other polar organic solvents.[1] The hydrochloride salt form enhances its stability and simplifies handling in laboratory settings compared to its free base counterpart, (R)-3-Aminobutanoic acid (CAS 3775-73-3).[2][3]

The core structure features a carboxylic acid, a primary amine on the beta-carbon (C3), and a chiral center at the C3 position, conferring its "(R)" stereochemical configuration.[1] This specific three-dimensional arrangement is paramount, as stereochemistry is often critical for biological activity and target specificity in drug development.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58610-42-7 | PubChem[4] |

| Molecular Formula | C₄H₁₀ClNO₂ | PubChem[4] |

| Molecular Weight | 139.58 g/mol | PubChem[4] |

| Appearance | White to off-white solid | Vulcanchem[1] |

| Solubility | Soluble in water | Vulcanchem[1] |

| IUPAC Name | (3R)-3-aminobutanoic acid;hydrochloride | PubChem[4] |

| InChI Key | UHYVVUABAWKTJJ-AENDTGMFSA-N | PubChem[4] |

Analytical Characterization Workflow

Ensuring the identity, purity, and enantiomeric excess of this compound is a prerequisite for its use in regulated research and manufacturing. A multi-technique approach is essential for comprehensive characterization.

Diagram 1: Analytical Workflow for Quality Control

Caption: Standard analytical workflow for the quality control of (R)-3-Aminobutanoic acid HCl.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Due to the lack of a strong chromophore, pre-column derivatization with agents like o-phthalaldehyde (OPA) is often employed for UV detection.[5] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5] Chiral HPLC columns are required to resolve and quantify the (R) and (S) enantiomers, confirming the material's optical purity.

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (R)-3-Aminobutanoic acid is a key step in its manufacturing process. The primary challenge lies in controlling the stereochemistry at the C3 position. Industrial and laboratory-scale syntheses generally fall into two categories: chiral resolution of a racemic mixture or asymmetric synthesis.

More recently, biocatalytic methods have emerged as highly efficient and environmentally friendly alternatives. For instance, engineered aspartase enzymes have been used to drive the biotransformation of crotonic acid into (R)-3-aminobutyric acid with high yields (up to 96%) and excellent enantioselectivity.[6] This enzymatic approach avoids the high pollution and lower efficiency associated with traditional chiral resolution methods.[6]

Reference Protocol: Esterification of (R)-3-Aminobutanoic Acid

A common synthetic manipulation of this compound involves its conversion to an ester, which serves as an intermediate for further reactions, such as reduction to the corresponding amino alcohol.[7][8] The following protocol is a representative method for esterification.

Objective: To synthesize (R)-3-aminobutanoic acid methyl ester hydrochloride from (R)-3-aminobutanoic acid.

Materials:

-

(R)-3-aminobutanoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 5 mL per gram of starting material)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Reaction flask, ice water bath, magnetic stirrer, rotary evaporator

Step-by-Step Procedure:

-

Setup: Charge a clean, dry reaction flask with (R)-3-aminobutanoic acid and anhydrous methanol.

-

Cooling: Place the flask in an ice water bath and cool the suspension to 0-10 °C with stirring.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension. Causality: This exothermic reaction generates hydrochloric acid in situ, which catalyzes the esterification and forms the hydrochloride salt of the product. Adding it slowly at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux.

-

Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the solvent and excess reagent. The resulting solid is the crude (R)-3-aminobutanoic acid methyl ester hydrochloride.[8]

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Self-Validation: The identity and purity of the product should be confirmed using the analytical methods described in Section 1.1 (NMR, MS, and HPLC).

Pharmacological Significance and Mechanism of Action

(R)-3-Aminobutanoic acid is a structural analogue of γ-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system.[9] GABA's primary role is to reduce neuronal excitability by binding to GABA receptors (GABA-A, GABA-B, and GABA-C).[10]

-

GABA-A Receptors: These are ionotropic receptors that, upon activation, open a chloride channel, leading to an influx of Cl⁻ ions.[11] This hyperpolarizes the neuron, making it less likely to fire an action potential.[12]

-

GABA-B Receptors: These are metabotropic G-protein-coupled receptors. Their activation can lead to the opening of K⁺ channels (causing hyperpolarization) or the inhibition of Ca²⁺ channels (reducing neurotransmitter release).[12]

Because of its structural similarity, (R)-3-Aminobutanoic acid and its derivatives are investigated for their potential to modulate the GABAergic system. While it is a weaker agonist than GABA itself, its specific enantiomeric form can influence binding affinity and functional activity at GABA receptor subtypes.[13] This makes it a valuable scaffold for developing novel therapeutics for conditions linked to GABAergic dysfunction, such as epilepsy, anxiety disorders, and neuropathic pain.[1][12]

Diagram 2: Simplified GABAergic Synapse and Modulation

Caption: Role of GABA and potential modulation by (R)-3-Aminobutanoic acid at a synapse.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a chiral intermediate and building block in pharmaceutical synthesis.[1][7] Its defined stereochemistry is transferred to the final API, which is essential for achieving the desired therapeutic effect and minimizing off-target side effects.

A prominent example is its use as a key raw material in the synthesis of Dolutegravir, an important antiretroviral medicine for the treatment of HIV.[6][14] The chiral framework of Dolutegravir is constructed using intermediates derived from (R)-3-aminobutanoic acid.[6] Developing more efficient routes to this starting material is a key step in reducing the production costs of this critical medication.[6][14]

Beyond this, its utility extends to:

-

Structure-Activity Relationship (SAR) Studies: Used to probe the binding pockets of receptors and enzymes.[1]

-

Synthesis of Peptide Mimetics: As a β-amino acid, it can be incorporated into peptide sequences to create more stable analogues (peptidomimetics) with altered pharmacological properties.

-

Ligand Development: Serves as a starting point for the synthesis of ligands for various biological targets, particularly within the central nervous system.[7]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: PubChem GHS Classification[4]

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust. Control dust generation during handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials and moisture to maintain stability. The compound is hygroscopic.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for advanced pharmaceutical research and development. Its well-defined stereochemistry, coupled with its role as a GABA analogue, provides a dual foundation for its utility as both a chiral building block for complex APIs like Dolutegravir and as a scaffold for novel CNS drug discovery. A thorough understanding of its properties, synthesis, and analytical validation is essential for any scientist aiming to leverage its full potential. As synthetic methodologies, particularly biocatalysis, continue to advance, the accessibility and application of this valuable compound are poised to expand further.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22982782, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 139243-54-2, Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)-. Retrieved from [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

ChemWhat. (n.d.). (R)-HOMO-BETA-ALANINE HYDROCHLORIDE CAS#: 58610-42-7. Retrieved from [Link]

-

Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

-

MDPI. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:146293-15-4 | (R)-3-Aminobutyric acid ethyl ester hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). GABA Receptor. Retrieved from [Link]

-

Encyclopedia MDPI. (2024). 2-Minute Neuroscience: GABA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Gamma Aminobutyric Acid. Retrieved from [Link]

Sources

- 1. This compound (58610-42-7) for sale [vulcanchem.com]

- 2. 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm [bldpharm.com]

- 3. (R)-3-Aminobutanoic acid | 3775-73-3 | FA139847 [biosynth.com]

- 4. This compound | C4H10ClNO2 | CID 22982782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli | MDPI [mdpi.com]

- 7. lookchem.com [lookchem.com]

- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 9. GABA - Wikipedia [en.wikipedia.org]

- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]

A Comprehensive Technical Guide to (R)-3-Aminobutanoic Acid Hydrochloride: Nomenclature, Properties, and Applications in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (R)-3-Aminobutanoic acid hydrochloride, a critical chiral building block in modern pharmaceutical development. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to empower researchers in leveraging this compound's unique stereochemical properties. We will delve into its various synonyms, physicochemical characteristics, and its pivotal role as a pharmaceutical intermediate, particularly in the synthesis of stereoselective drugs.

Chemical Identity: Establishing a Common Nomenclature

Accurate and unambiguous identification of chemical compounds is paramount in research and development. This compound is known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for efficient literature searches and procurement.

The standardized IUPAC name for this compound is (3R)-3-aminobutanoic acid;hydrochloride[1]. This systematic name precisely describes its molecular structure, indicating a butanoic acid with an amino group at the third carbon, with the stereochemistry at this chiral center being of the (R) configuration. The hydrochloride salt form is also explicitly stated.

Commonly encountered synonyms include:

-

(r)-homo-beta-alanine hydrochloride[1]

-

D-β-Homoalanine hydrochloride[2]

-

(R)-homo-beta-alanine hydrochloride[2]

-

(R)-3-amino-butanoic acid hydrochloride salt[2]

-

H-D-b-HoAla-OH·HCl[2]

-

(3R)-3-methyl-beta-alanine hydrochloride[1]

It is essential to distinguish the hydrochloride salt from its free acid form, (R)-3-Aminobutanoic acid, which has a different CAS number (3775-73-3) and distinct physical properties[3][4][5][6]. The racemic mixture, DL-3-Aminobutanoic acid, is also a separate entity[7][8][9].

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 58610-42-7 | [1][2] |

| Molecular Formula | C4H10ClNO2 | [1][2] |

| Molecular Weight | 139.58 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Storage Stability | Stable under an inert atmosphere at room temperature | [2] |

The presence of both a carboxylic acid and an amine group defines its chemical reactivity. The carboxylic acid can undergo esterification and amidation, while the amine group is amenable to acylation and alkylation.[2] Crucially, the stereogenic center at the beta-carbon imparts chirality to the molecule, making it a valuable asset for stereoselective synthesis.[2]

Significance in Pharmaceutical Development

This compound serves as a vital intermediate in the pharmaceutical industry.[2] Its chiral nature is particularly significant for the development of stereoselective pharmaceuticals, where a specific three-dimensional arrangement of atoms is critical for biological activity and efficacy.[2]

One of its primary applications is in the synthesis of antiepileptic drugs.[2] The precise stereochemistry of this compound allows for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to improved therapeutic profiles and reduced side effects compared to racemic mixtures.

Experimental Protocol: Synthesis of a Chiral Intermediate

The following is a representative, generalized protocol illustrating the use of this compound in the synthesis of a chiral amide, a common step in the development of more complex pharmaceutical molecules.

Objective: To synthesize N-benzyl-(R)-3-aminobutanamide.

Materials:

-

This compound

-

Benzylamine

-

A coupling agent (e.g., EDC, HATU)

-

A base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the coupling agent and the activated carboxylic acid intermediate. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Activation: Stir the mixture at room temperature for 15-20 minutes.

-

Rationale: This allows for the activation of the carboxylic acid group by the coupling agent, forming a reactive intermediate that is susceptible to nucleophilic attack by the amine.

-

-

Addition of Base and Amine: Add DIPEA (2.2 eq) to the mixture, followed by the dropwise addition of benzylamine (1.0 eq).

-

Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the acidic byproducts formed during the coupling reaction. This ensures that the benzylamine is in its free base form and can act as a nucleophile.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Rationale: Continuous monitoring ensures that the reaction is proceeding as expected and allows for timely work-up once the reaction is complete, preventing the formation of degradation products.

-

-

Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

- Rationale: The aqueous washes remove unreacted starting materials, the coupling agent byproducts, and the DIPEA salt. c. Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Rationale: Removing residual water from the organic layer is essential before solvent evaporation. d. Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-(R)-3-aminobutanamide.

-

Rationale: Column chromatography separates the desired product from any remaining impurities based on their differential adsorption to the stationary phase.

-

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of N-benzyl-(R)-3-aminobutanamide.

Caption: Workflow for the synthesis of N-benzyl-(R)-3-aminobutanamide.

References

- This compound - 58610-42-7 - Vulcanchem.

- This compound | C4H10ClNO2 | CID 22982782 - PubChem.

- (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem - NIH.

- (R)-3-Amino-butyric acid methyl ester, HCl - CymitQuimica.

- CAS No : 3775-73-3 | Product Name : (R)

- 3-Aminobutanoic acid - nsj prayoglife | CAS No: 541-48-0.

- Buy (R)

- 3-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 22185303 - PubChem - NIH.

- CAS#:146293-15-4 | (R)-3-Aminobutyric acid ethyl ester hydrochloride | Chemsrc.

- 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm.

- (R)-3-Aminobutyric Acid | 3775-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

- 3-Aminobutanoic acid | Drug Inform

- 3-aminobutanoic acid suppliers USA.

Sources

- 1. This compound | C4H10ClNO2 | CID 22982782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (58610-42-7) for sale [vulcanchem.com]

- 3. (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm [bldpharm.com]

- 7. prayoglife.com [prayoglife.com]

- 8. 3-Aminobutanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 3-aminobutanoic acid suppliers USA [americanchemicalsuppliers.com]

An In-Depth Technical Guide to the Physical Properties of (R)-3-Aminobutanoic Acid Hydrochloride

Introduction

(R)-3-Aminobutanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest to researchers in medicinal chemistry and drug development.[1] As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the known physical characteristics of (R)-3-Aminobutanoic acid and its hydrochloride salt, coupled with detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for any subsequent analysis.

| Identifier | Value | Source(s) |

| Chemical Name | (3R)-3-aminobutanoic acid hydrochloride | [2] |

| Synonyms | D-β-Homoalanine hydrochloride, (R)-homo-beta-alanine hydrochloride | [1] |

| CAS Number | 58610-42-7 | [1][2][3] |

| Molecular Formula | C₄H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 139.58 g/mol | [1][2] |

| Canonical SMILES | CN.Cl | [1] |

| InChI Key | UHYVVUABAWKTJJ-AENDTGMFSA-N | [1] |

The structure of this compound features a chiral center at the C3 position, conferring its optical activity. The presence of both a carboxylic acid and an amine group (as its hydrochloride salt) dictates its reactivity and physical behavior, such as its solubility in polar solvents.[1]

Known and Predicted Physical Properties

The following table summarizes the available and predicted physical properties. It is critical to note that some experimental values are reported for the free acid, (R)-3-Aminobutanoic acid, and are specified as such.

| Property | Value/Description | Notes |

| Appearance | White to off-white solid | A common observation for this compound.[1] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 215-216 °C | This value is for the free acid, (R)-3-Aminobutanoic acid.[4] The melting point of the hydrochloride salt is not consistently reported and should be determined experimentally. |

| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form enhances aqueous solubility.[1] |

| Specific Optical Rotation | [α] = -36° (c=1, H₂O) | This value is reported for the free acid, (R)-3-Aminobutanoic acid. The specific rotation of the hydrochloride salt may differ and should be experimentally verified. |

Experimental Determination of Physical Properties

This section provides detailed protocols for the experimental determination of key physical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. This protocol is designed to achieve thermal equilibrium for an accurate measurement.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube and press the open end into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm for optimal heat transfer.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.

-

For an accurate measurement, heat at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure the sample and thermometer are in thermal equilibrium.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Sources

An In-depth Technical Guide to the Solubility of (R)-3-Aminobutanoic Acid Hydrochloride

Introduction

(R)-3-Aminobutanoic acid hydrochloride, a chiral beta-amino acid derivative, is a pivotal building block in contemporary pharmaceutical development.[1] Its stereospecific structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiepileptic drugs.[1] A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for researchers, scientists, and drug development professionals. Solubility dictates critical parameters such as dissolution rate, bioavailability, and the design of effective formulation and crystallization processes.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the fundamental principles and methodologies required to determine its solubility profile. It serves as a practical framework for researchers to generate reliable and reproducible solubility data, ensuring the scientific integrity and success of their development programs.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Description | Source |

| Molecular Formula | C₄H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 139.58 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Chemical Class | Beta-amino acid hydrochloride | [1] |

| General Solubility | Soluble in water and polar organic solvents. | [1] |

The presence of both a carboxylic acid and an amine group, which is protonated in the hydrochloride salt form, confers a high degree of polarity to the molecule. This inherent polarity is the primary driver for its solubility in polar solvents like water. The hydrochloride salt form generally enhances aqueous solubility compared to the free base due to the ionic nature of the molecule.

Theoretical Framework of Solubility

The solubility of this compound is governed by the equilibrium between the solid state and the dissolved state in a given solvent. This equilibrium is influenced by several factors, most notably the solvent system, temperature, and pH of the medium.

Influence of Solvent Polarity

As a polar, ionic compound, this compound is expected to exhibit higher solubility in polar solvents that can effectively solvate the charged amine group and the polar carboxylic acid group through dipole-dipole interactions and hydrogen bonding. In contrast, its solubility in non-polar organic solvents is anticipated to be negligible.

Impact of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility typically increases with a rise in temperature.[3][4] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[3][4] For drug development, understanding the temperature dependence of solubility is critical for designing robust crystallization processes and predicting the stability of supersaturated solutions.

The Critical Role of pH

The pH of the aqueous medium has a profound effect on the solubility of ionizable compounds like this compound.[5][6] As an amino acid hydrochloride, the molecule's net charge is pH-dependent. At low pH, both the carboxylic acid and the amino group will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid will deprotonate, forming a zwitterion. This change in ionization state directly impacts the intermolecular forces between the solute and solvent molecules, thereby altering the solubility. A complete pH-solubility profile is therefore essential for predicting the behavior of the compound in different physiological environments and for developing formulations with optimal dissolution characteristics.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the saturation shake-flask method.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7][8]

Experimental Workflow

The following protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvent (e.g., purified water, various pH buffers, methanol, ethanol). The presence of excess solid is crucial to ensure saturation.[9]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker or water bath (e.g., at 25°C and 37°C).[10]

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying that equilibrium has been established.[11][12]

-

-

Phase Separation :

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient period to permit the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not adsorb the analyte.[13]

-

-

Quantification :

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample to a suitable concentration with the same solvent system.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Analytical Methods for Quantification

Due to the lack of a strong chromophore, direct UV-Vis spectrophotometry is not ideal for the quantification of (R)-3-Aminobutanoic acid. More sophisticated and sensitive methods are required.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the preferred method for its high sensitivity and selectivity, especially for complex matrices. It allows for the accurate quantification of the analyte at low concentrations.[14][15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This method requires a derivatization step to convert the non-volatile amino acid into a thermally stable and volatile compound.[17] Silylation is a common derivatization technique for this purpose.[17]

-

High-Performance Liquid Chromatography (HPLC) with Derivatization : For laboratories without access to mass spectrometry, HPLC with pre- or post-column derivatization to introduce a UV-active or fluorescent tag can be a viable alternative.

The choice of analytical method should be guided by the required sensitivity, the available instrumentation, and the nature of the solvent matrix.[14]

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the solubility profile, the experimentally determined data should be summarized in a structured format.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Initial pH of saturated solution | Experimental Value | Calculated Value |

| Purified Water | 37 | Initial pH of saturated solution | Experimental Value | Calculated Value |

| pH 1.2 Buffer | 37 | 1.2 | Experimental Value | Calculated Value |

| pH 4.5 Buffer | 37 | 4.5 | Experimental Value | Calculated Value |

| pH 6.8 Buffer | 37 | 6.8 | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion

References

- A Comparative Guide to the Validation of Analytical Methods for 3-Aminobutanoic Acid in Complex Biological M

- Application Note: Quantitative Analysis of 3-Aminobutanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry - Benchchem. (URL: )

-

1.16 Phase solubility analysis - digicollections.net. (URL: [Link])

- Summary of solubility measurement protocols of each company before harmoniz

-

Equilibrium Solubility Assays Protocol - AxisPharm. (URL: [Link])

-

Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF - ResearchGate. (URL: [Link])

-

PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION - Bioinfo Publications. (URL: [Link])

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER - World Health Organization. (URL: [Link])

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. (URL: [Link])

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT - Pharmatutor. (URL: [Link])

-

Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water - Springer. (URL: [Link])

-

A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis - PubMed. (URL: [Link])

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (URL: [Link])

-

View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (URL: [Link])

-

The Solubility of Amino Acids in Various Solvent Systems - University of Rhode Island. (URL: [Link])

-

On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (URL: [Link])

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (URL: [Link])

-

Separation and Quantification of Isomeric Forms of Aminobutyric Acids - Springer. (URL: [Link])

- CN110683960A - Synthesis method of (R)

-

This compound | C4H10ClNO2 | CID 22982782 - PubChem. (URL: [Link])

Sources

- 1. This compound (58610-42-7) for sale [vulcanchem.com]

- 2. This compound | C4H10ClNO2 | CID 22982782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]

- 5. ajdhs.com [ajdhs.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. digicollections.net [digicollections.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Separation and Quantification of Isomeric Forms of Aminobutyric Acids | Springer Nature Experiments [experiments.springernature.com]

- 16. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

(R)-3-Aminobutanoic acid hydrochloride material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-3-Aminobutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Data Sheet

This compound is a chiral building block of significant interest in pharmaceutical synthesis, notably as an intermediate for certain antiepileptic drugs.[1] As with any chemical reagent, a comprehensive understanding of its hazard profile and handling requirements is not merely a regulatory formality but a cornerstone of safe and effective research. This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It provides a detailed, practical framework for risk assessment, safe handling, and emergency preparedness tailored to a laboratory environment. Here, we dissect the "what" of the SDS and explain the "why" behind the protocols, empowering researchers to work with confidence and integrity.

Section 1: Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's properties is the foundation of its safe use. These characteristics influence everything from storage conditions to the selection of appropriate analytical techniques.

Identifiers and Structural Information

-

Chemical Name: (3R)-3-aminobutanoic acid;hydrochloride[2]

-

Synonyms: (R)-homo-beta-alanine hydrochloride, D-β-Homoalanine hydrochloride[1]

-

CAS Number: 58610-42-7[2]

Physicochemical Data

The physical state and solubility are critical parameters for experimental design and handling procedures. As a hydrochloride salt, the compound exhibits good solubility in aqueous media, a key factor for many biological and synthetic applications.

| Property | Value | Source |

| Physical State | White to off-white solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Melting Point | > 300 °C / 572 °F | [3] |

| Stability | Stable under recommended storage conditions | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding these classifications is crucial for performing a proper risk assessment before any laboratory work begins.

GHS Hazard Summary

The compound is categorized as a Warning-level hazard, primarily due to its irritant properties upon contact or inhalation.[2][4]

Hazard Statements

These statements provide specific details about the nature of the hazards.

| Code | Statement | Hazard Class |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3 |

The causality behind these classifications lies in the acidic nature of the hydrochloride salt and the potential reactivity of the amino and carboxylic acid functional groups with biological tissues. Irritation is a localized inflammatory response to chemical exposure, and it is imperative to prevent contact with skin, eyes, and the respiratory tract to avoid this.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, grounded in established protocols, is essential. The following sections detail the necessary engineering controls, personal protective equipment, and step-by-step procedures for handling this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, protecting the user and the laboratory environment.

-

Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood.[7][8] This is the primary method to prevent inhalation of the powder, which can cause respiratory irritation.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used consistently.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[10]

-

Lab Coat: A full-length lab coat must be worn and kept fastened to protect skin and clothing.[8]

-

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[7][8]

Workflow for Safe Handling and Solution Preparation

This protocol outlines a self-validating system for safely handling the solid and preparing a stock solution.

Caption: Workflow for preparing a solution of (R)-3-Aminobutanoic acid HCl.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

Immediate and appropriate action can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][11] | Removes the individual from the source of irritation and provides respiratory support. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists. | Dilutes and removes the irritant from the skin surface to prevent further damage. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[7][11] Seek immediate medical attention. | Critical to prevent serious eye damage. Prolonged flushing ensures complete removal of the chemical. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][11] Call a poison control center or doctor immediately.[11] | Inducing vomiting can cause further damage to the esophagus. Rinsing dilutes the substance in the mouth. |

Emergency Response Decision Tree

Caption: Decision tree for first-aid response to exposure.

Section 5: Storage and Disposal

Proper storage and disposal are mandated by regulations from bodies like OSHA and are critical for laboratory safety and environmental protection.[12][13]

Storage Conditions

-

Container: Keep the container tightly closed and upright to prevent leakage.[7][10]

-

Location: Store in a cool, dry, and well-ventilated area.[10][14]

-

Incompatibilities: The hydrochloride salt is acidic. Keep away from bases, alkali metals, and strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[7] Always store in a secondary container to contain potential spills.[7]

Disposal Protocol

-

Waste Characterization: Unused material and contaminated disposables (e.g., gloves, weigh paper) must be treated as hazardous chemical waste.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

References

-

This compound - 58610-42-7 - Vulcanchem.

-

This compound | C4H10ClNO2 | CID 22982782 - PubChem.

-

(R)-3-Amino-butyric acid methyl ester, HCl - CymitQuimica.

-

Standard Operating Procedure for Hydrochloric Acid.

-

Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)- - Safety Data Sheet - ChemicalBook.

-

3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm.

-

SAFETY DATA SHEET for (R)-3-Aminobutanoic acid.

-

Cas 139243-54-2,Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)- | lookchem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Understanding OSHA Chemical Storage Requirements - PolyStar Containment.

-

What are the OSHA Requirements for Hazardous Chemical Storage?

-

What are some safety precautions to take when using hydrochloric acid in a laboratory setting? - Quora.

-

How to Use Hydrochloric Acid Safely in Chemical Labs? - Patsnap Eureka.

-

(R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Material Safety Data Sheet for (S)-2-Aminobutanoic acid hydrochloride.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

(R)-Methyl 3-aminobutanoate - AK Scientific, Inc. Safety Data Sheet.

-

The OSHA Chemical Storage Requirements - Capital Resin Corporation.

-

Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene - Georgia Tech Professional Education.

-

(R)-3-Aminobutyric acid ethyl ester hydrochloride | 146293-15-4 - Chemsrc.

-

OSHA Rules for Hazardous Chemicals - DuraLabel Resources.

-

(s)-3-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 2761505 - PubChem.

-

Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc.

Sources

- 1. This compound (58610-42-7) for sale [vulcanchem.com]

- 2. This compound | C4H10ClNO2 | CID 22982782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm [bldpharm.com]

- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. quora.com [quora.com]

- 9. aksci.com [aksci.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. chemicalbook.com [chemicalbook.com]

- 12. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]

- 13. ushazmatstorage.com [ushazmatstorage.com]

- 14. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

(R)-3-Aminobutanoic Acid Hydrochloride: A Technical Guide to its Biological Significance and Application

Introduction

(R)-3-Aminobutanoic acid hydrochloride, a chiral β-amino acid, holds a significant position in the landscape of pharmaceutical development and biochemical research. While not a household name in therapeutics itself, its true value lies in its role as a critical stereospecific building block for a variety of bioactive molecules.[1] This guide provides an in-depth exploration of the biological context of (R)-3-Aminobutanoic acid, delving into its established applications, the strong evidence for its interaction with the GABAergic system as suggested by its analogs, and the experimental methodologies required to elucidate its subtle yet important biological activities. The chirality of this molecule is central to its function, a recurring theme in modern pharmacology where the three-dimensional arrangement of a molecule dictates its biological effect.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Description |

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| CAS Number | 58610-42-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Synonyms | (R)-(-)-3-Aminobutyric acid hydrochloride, D-β-Homoalanine hydrochloride |

(Data sourced from PubChem CID 22982782 and other commercial suppliers)[2]

Established Biological Roles and Applications

A Crucial Intermediate in Pharmaceutical Synthesis

The primary and most well-documented role of this compound is as a chiral intermediate in the synthesis of pharmaceuticals.[1] Its stereogenic center is leveraged to produce enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or even harmful.

A notable example is its use in the synthesis of the integrase inhibitor dolutegravir , an important antiretroviral medication for the treatment of HIV.[3] Furthermore, it serves as a precursor for certain antiepileptic drugs , which hints at its inherent, though perhaps indirect, activity within the central nervous system.[1] It is also used in the preparation of fused ring pyrimidone derivatives for the potential treatment of HBV infections.[4]

Metabolic Significance

In its free acid form, (R)-3-aminobutanoic acid is recognized as a β-amino acid and a secondary metabolite.[1][5] Unlike the 20 proteinogenic α-amino acids, β-amino acids have their amino group attached to the second carbon from the carboxyl group. This structural difference makes them resistant to degradation by many common proteases. In biological systems, such secondary metabolites can play roles in signaling or defense.[1] It has also been noted for its involvement in the biosynthesis of other amino acids and has demonstrated inhibitory effects on lymphoblast cells in certain studies.[6]

The GABAergic Connection: Evidence from Analogs

While direct, high-affinity binding of (R)-3-Aminobutanoic acid to a specific neurotransmitter receptor has not been extensively documented, a compelling body of evidence from structurally similar molecules strongly suggests a relationship with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, GABA-A and GABA-B, are critical targets for many drugs that treat anxiety, epilepsy, and other neurological disorders.[7][8]

Studies on closely related analogs of 3-aminobutanoic acid have demonstrated potent and stereospecific activity at GABA receptors:

-

3-(p-tolyl)-4-aminobutanoic acid: Research on this analog revealed that the (R)-enantiomer is significantly more effective (14-27 fold) than the (S)-enantiomer in producing CNS effects.[9]

-

3-(p-chlorophenyl)-4-aminobutanoic acid (Baclofen analog): Similarly, the (R)-enantiomer of this compound was found to be 4.2-9.2 times more potent than its (S)-counterpart.[10] Baclofen itself is a well-known GABA-B receptor agonist.

This consistent and pronounced stereoselectivity for the (R)-configuration in its analogs strongly implies that (R)-3-Aminobutanoic acid is configured to interact with a chiral binding pocket, likely on a GABA receptor or a related protein.

Hypothesized Mechanism of Action

Based on the available evidence, the biological activity of (R)-3-Aminobutanoic acid is likely multifaceted. It may act as a:

-

Weak GABA Receptor Agonist/Modulator: It could have a low affinity for a subtype of GABA-A or GABA-B receptors, contributing to a subtle modulation of inhibitory neurotransmission.

-

Precursor to a More Active Molecule: Its primary role in vivo might be as a metabolic precursor to a more potent GABAergic compound.

-

False Neurotransmitter: It could be taken up by GABAergic neurons and released, competing with GABA and thus modulating synaptic transmission. The analog (R)-4-aminopentanoic acid has been suggested to act as a false neurotransmitter.[11]

The following diagram illustrates the potential points of interaction within a GABAergic synapse.

Caption: Potential interactions of (R)-3-ABA in a GABAergic synapse.

Experimental Protocols for Assessing Biological Activity

To rigorously characterize the biological activity of this compound, a multi-pronged approach is necessary.

Radioligand Binding Assays

This technique is used to determine if this compound binds to specific receptors and to quantify its affinity.

Objective: To measure the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue (e.g., cortex, hippocampus).

-

Incubation: Incubate the membrane preparations with a specific radiolabeled ligand (e.g., [³H]muscimol for GABA-A sites, or [³H]GABA/[³H]baclofen for GABA-B sites) in the presence of varying concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a standard radioligand binding assay.

Electrophysiology: Patch-Clamp Technique

This method provides functional data on how this compound affects ion channel activity, which is the direct output of GABA-A receptor activation.

Objective: To determine if this compound can elicit or modulate GABA-A receptor-mediated currents in neurons.

Methodology:

-

Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

-

Patching: Establish a whole-cell patch-clamp recording from a single neuron.

-

Drug Application: Apply GABA to the neuron to elicit a baseline chloride current (I_GABA).

-

Test: Apply this compound alone to see if it elicits a current.

-

Modulation: Co-apply this compound with GABA to see if it potentiates or inhibits I_GABA.

-

Data Analysis: Measure the peak amplitude of the currents in each condition. Construct dose-response curves to determine EC₅₀ (for agonism) or IC₅₀ (for antagonism).

Conclusion

This compound is a molecule of significant interest, not as a direct therapeutic agent, but as a stereochemically crucial building block and a potential modulator of the central nervous system. Its established use in the synthesis of antiepileptic and antiviral drugs underscores its importance in medicinal chemistry. While direct evidence of its mechanism of action is still an area of active investigation, the potent and stereospecific activities of its close analogs provide a strong rationale for focusing on the GABAergic system. The experimental protocols outlined in this guide provide a clear path for researchers to further elucidate the nuanced biological activity of this important chiral molecule.

References

- Vulcanchem. This compound - 58610-42-7.

-

Pol J Pharmacol Pharm. (1980). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Pol J Pharmacol Pharm, 32(2), 187-96. Available from: [Link]

-

Pol J Pharmacol Pharm. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Pol J Pharmacol Pharm, 32(2), 187-96. Available from: [Link]

-

Pharmaffiliates. (R)-3-Aminobutanoic Acid. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available from: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-Aminobutanoic acid (HMDB0031654). Available from: [Link]

-

PubMed. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem, 158(5), 1074-1082. Available from: [Link]

-

Wikipedia. GABAA receptor. Available from: [Link]

-

Wikipedia. GABAB receptor. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminobutanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 3-Aminobutanoic acid (HMDB0031654) [hmdb.ca]

- 9. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (58610-42-7) for sale [vulcanchem.com]

- 11. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Aminobutanoic Acid Hydrochloride: A Technical Guide to a Molecule of Synthetic Importance and Uncharacterized Mechanism

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule Defined by its Potential